

PF-03814735 versus AZD1152 in hematological malignancy models

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide: **PF-03814735** and AZD1152 in Hematological Malignancy Models

This guide provides a detailed comparison of two investigational Aurora kinase inhibitors, **PF-03814735** and AZD1152, focusing on their preclinical performance in hematological malignancy models. The information is intended for researchers, scientists, and professionals in drug development.

Introduction

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[1] Their overexpression has been linked to the proliferation of cancer cells, making them attractive targets for cancer therapy.[2][3] In hematological malignancies, aberrant expression of Aurora kinases is a common feature.[2][3] This guide compares **PF-03814735**, a pan-Aurora kinase inhibitor, and AZD1152, a selective Aurora B kinase inhibitor, based on available preclinical data.

Mechanism of Action and Target Selectivity

PF-03814735 is an orally bioavailable, ATP-competitive, and reversible inhibitor of both Aurora A and Aurora B kinases.[1][4] In cellular assays, it has been shown to reduce the phosphorylation of Aurora A, Aurora B, and their downstream substrate, histone H3.[1] This inhibition of kinase activity leads to a blockage of cytokinesis, resulting in the formation of polyploid, multinucleated cells and subsequent inhibition of cell proliferation.[1][4] While potent







against Aurora kinases, **PF-03814735** also exhibits inhibitory activity against other kinases at higher concentrations.[4]

AZD1152 is a phosphate prodrug that is rapidly converted in plasma to its active form, AZD1152-HQPA (Barasertib).[5] AZD1152-HQPA is a highly potent and selective inhibitor of Aurora B kinase.[5] Its selectivity for Aurora B over Aurora A is over 1000-fold.[6] The primary mechanism of action is the inhibition of Aurora B, which is essential for proper chromosome segregation and cytokinesis.[3] Inhibition of Aurora B by AZD1152 leads to defects in these processes, resulting in polyploidy and eventual apoptosis in cancer cells.[6][7] A key pharmacodynamic marker of AZD1152 activity is the inhibition of histone H3 phosphorylation on Serine 10, a direct substrate of Aurora B.[5][8]

Signaling Pathway



Aurora Kinase Signaling Pathway in Mitosis **Inhibitors** PF-03814735 inhibits inhibits selectively inhibits Aurora Kinases Aurora_A Aurora_B phosphorylates Key Substrates & Processes Centrosome_Maturation Spindle_Assembly Cytokinesis Histone_H3 Chromosome_Segregation inhibition leads to inhibition leads to Cellular Outcomés Polyploidy Apoptosis

Click to download full resolution via product page



Caption: Simplified signaling pathway of Aurora A and B kinases and the points of inhibition by **PF-03814735** and AZD1152.

In Vitro Efficacy in Hematological Malignancy Cell Lines

Direct comparative studies of **PF-03814735** and AZD1152 in the same hematological malignancy cell lines are limited in the public domain. However, their individual activities have been reported in various models.

PF-03814735: In a broad panel of human cancer cell lines, **PF-03814735** demonstrated potent anti-proliferative activity. In the context of hematological malignancies, data is available for the HL-60 acute promyelocytic leukemia cell line.[6]

AZD1152: AZD1152 has been more extensively studied in a variety of hematological malignancy cell lines. It has shown potent growth inhibitory effects in cell lines from acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and lymphoma.[6][7][9]



Cell Line	Cancer Type	PF-03814735 IC50 (nM)	AZD1152 IC50 (nM)	Reference
HL-60	Acute Promyelocytic Leukemia	42-150	3-40	[6][7]
NB4	Acute Promyelocytic Leukemia	Not Reported	3-40	[7]
MOLM13	Acute Myeloid Leukemia	Not Reported	3-40	[7]
MV4-11	Biphenotypic Leukemia	Not Reported	3-40	[7]
PALL-2	Acute Lymphoblastic Leukemia	Not Reported	3-40	[7]
K562	Chronic Myeloid Leukemia	Not Reported	3-40	[7]
EOL-1	Acute Eosinophilic Leukemia	Not Reported	3-40	[7]
Ramos	Burkitt's Lymphoma	Not Reported	Antiproliferative effects noted	[9]

In Vivo Efficacy in Hematological Malignancy Models

PF-03814735: In vivo data for **PF-03814735** in hematological malignancy xenograft models is not as extensively reported as for solid tumors. However, significant antitumor activity was observed in an HL-60 xenograft model.[6]

AZD1152: AZD1152 has demonstrated significant anti-tumor effects in several in vivo models of hematological malignancies. In a murine xenograft model using MOLM13 human AML cells,



AZD1152 potentiated the effects of conventional chemotherapeutic agents like vincristine and daunorubicin.[7] It has also shown efficacy in a Ramos human Burkitt's lymphoma xenograft model.[9] Furthermore, AZD1152 profoundly affected the growth of primary AML cells in xenotransplantation models.[5][8] In a study with an SW620 colorectal cancer xenograft, which has known sensitivity to AZD1152, the inhibitor led to a transient suppression of histone H3 phosphorylation, followed by an accumulation of polyploid cells and an increase in apoptosis. [10]

Experimental Protocols In Vitro Cell Proliferation Assay (General Protocol)

- Cell Culture: Hematological malignancy cell lines (e.g., HL-60, MOLM13) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
- Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of PF-03814735 or AZD1152-HQPA for a specified period (e.g., 48-72 hours).
- Viability Assessment: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
- IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vivo Xenograft Model (General Protocol)

- Animal Model: Immunodeficient mice (e.g., NOD/SCID) are used.
- Tumor Cell Implantation: Human hematological malignancy cells (e.g., 5 x 10⁶ MOLM13 cells) are injected subcutaneously or intravenously into the mice.
- Drug Administration: Once tumors are established, mice are treated with PF-03814735 (e.g., orally) or AZD1152 (e.g., via parenteral routes like intravenous or subcutaneous osmotic mini-pumps).[1][10]
- Tumor Growth Monitoring: Tumor volume is measured regularly.

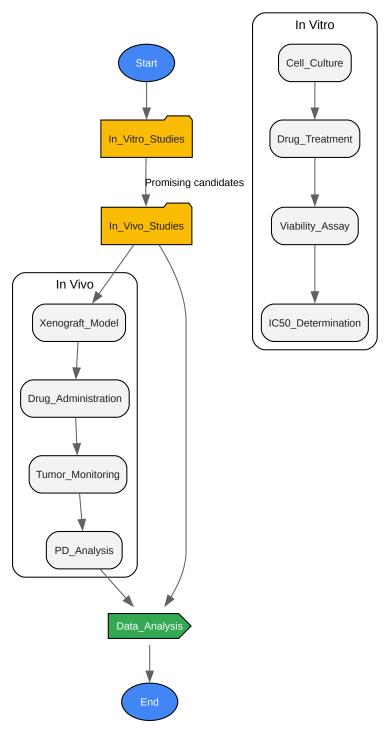


- Pharmacodynamic Analysis: Tumor and bone marrow samples can be collected to assess biomarkers such as phospho-histone H3 levels by immunohistochemistry or flow cytometry.
 [10]
- Efficacy Evaluation: The anti-tumor efficacy is determined by comparing tumor growth in treated versus vehicle control groups.

Experimental Workflow



Preclinical Evaluation Workflow



Click to download full resolution via product page



Caption: A generalized workflow for the preclinical evaluation of anti-cancer agents in hematological malignancy models.

Summary and Conclusion

Both **PF-03814735** and AZD1152 are potent inhibitors of Aurora kinases with demonstrated anti-proliferative activity in hematological malignancy models. The key distinction lies in their selectivity, with **PF-03814735** targeting both Aurora A and B, while AZD1152 is highly selective for Aurora B.

- PF-03814735 shows broad anti-cancer activity, and its efficacy in a small cell lung cancer model was correlated with MYC gene family amplification, a feature also relevant in some hematological malignancies.[11]
- AZD1152 has been more extensively profiled in a wider range of leukemia and lymphoma models, consistently demonstrating potent in vitro and in vivo activity.[7][8][9]

The choice between a pan-Aurora inhibitor and a selective Aurora B inhibitor may depend on the specific molecular characteristics of the malignancy being targeted. The dual inhibition of Aurora A and B by **PF-03814735** could offer a broader anti-mitotic effect, whereas the high selectivity of AZD1152 for Aurora B might provide a more targeted therapy with a potentially different safety profile. Further head-to-head comparative studies in various hematological malignancy models are warranted to fully elucidate their relative therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. PF-03814735, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Potential Role of Aurora Kinase Inhibitors in Haematological Malignancies PMC [pmc.ncbi.nlm.nih.gov]



- 3. Recent advances in the development of Aurora kinases inhibitors in hematological malignancies PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AZD1152 rapidly and negatively affects the growth and survival of Human AML cells in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Aurora kinase inhibitors in cancer research and therapy PMC [pmc.ncbi.nlm.nih.gov]
- 7. AZD1152, a novel and selective aurora B kinase inhibitor, induces growth arrest, apoptosis, and sensitization for tubulin depolymerizing agent or topoisomerase II inhibitor in human acute leukemia cells in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AZD1152 rapidly and negatively affects the growth and survival of human acute myeloid leukemia cells in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of AZD1152, a selective Aurora B kinase inhibitor, on Burkitt's and Hodgkin's lymphomas PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AZD1152, a selective inhibitor of Aurora B kinase, inhibits human tumor xenograft growth by inducing apoptosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PF-03814735 versus AZD1152 in hematological malignancy models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612103#pf-03814735-versus-azd1152-in-hematological-malignancy-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com